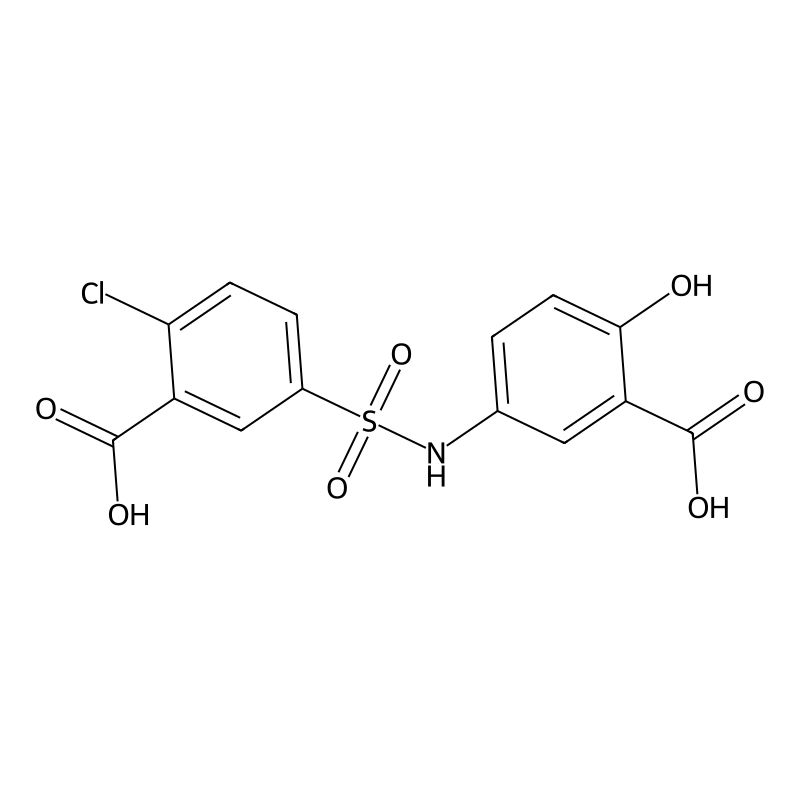5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid is a complex organic compound with the molecular formula and a molecular weight of approximately 371.74 g/mol. This compound features a unique structure that includes a carboxylic acid group, a sulfonamide moiety, and a hydroxyl group, contributing to its potential biological activity and chemical reactivity. The presence of chlorine and sulfur atoms in its structure further enhances its chemical properties, making it an interesting subject of study in medicinal chemistry and organic synthesis .
The chemical reactivity of 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid can be attributed to the functional groups present in its structure. Key reactions include:
- Acid-Base Reactions: The carboxylic acid group can donate protons, allowing the compound to act as an acid in various reactions.
- Nucleophilic Substitution: The sulfonamide group may participate in nucleophilic substitution reactions, particularly with nucleophiles that can attack the sulfur atom.
- Esterification: The hydroxyl group can react with carboxylic acids or anhydrides to form esters.
These reactions underline the compound's versatility in organic synthesis and potential applications in pharmaceuticals .
5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid exhibits notable biological activity, primarily due to its structural components. It has been studied for its potential anti-inflammatory and analgesic properties, which may be linked to its ability to inhibit certain enzymes involved in inflammatory pathways. Additionally, the sulfonamide group is known for its antibacterial properties, suggesting that this compound may also have antimicrobial effects .
The synthesis of 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid typically involves multi-step organic reactions:
- Preparation of 3-Carboxy-4-chlorobenzenesulfonamide: This can be achieved through chlorination of 3-carboxybenzenesulfonamide.
- Formation of the Hydroxybenzoic Acid Derivative: The introduction of the hydroxyl group at the ortho position relative to the carboxylic acid is crucial.
- Coupling Reaction: The final step involves coupling the sulfonamide derivative with the hydroxybenzoic acid to yield the target compound.
These steps may require specific reagents and conditions, including temperature control and the use of catalysts .
5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory or antibacterial drugs.
- Chemical Research: Its unique structure makes it useful in studies exploring structure-activity relationships in medicinal chemistry.
- Analytical Chemistry: The compound can be used as a standard reference material for analytical techniques such as chromatography .
Interaction studies involving 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid often focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into its interactions with enzymes involved in inflammatory processes could reveal insights into how it modulates biological activity. Additionally, studies assessing its interactions with other pharmaceuticals may provide information on possible synergistic effects or drug-drug interactions .
Several compounds share structural or functional similarities with 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Carboxybenzenesulfonamide | Contains a carboxyl group and sulfonamide | Antibacterial | Lacks the hydroxyl group |
| 2-Hydroxybenzoic Acid | Contains a hydroxyl group | Anti-inflammatory | No sulfonamide or chlorine |
| 4-Chloro-3-nitrobenzenesulfonamide | Contains nitro and sulfonamide groups | Antimicrobial | Different substituents affecting reactivity |
The presence of both sulfonamide and hydroxyl functionalities in 5-(3-Carboxy-4-chlorobenzenesulfonamido)-2-hydroxybenzoic acid distinguishes it from these similar compounds, potentially enhancing its therapeutic profile and broadening its application scope .








